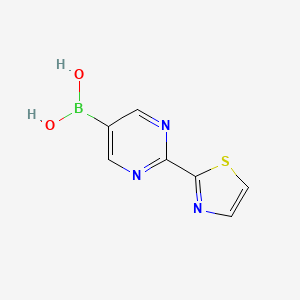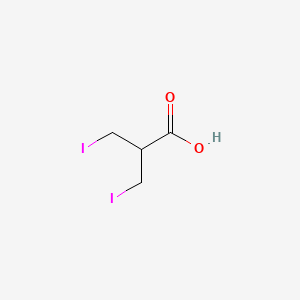
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: is an organic compound with the molecular formula C7H6BN3O2S It is a boronic acid derivative that features both a thiazole and a pyrimidine ring in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl or vinyl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronic esters.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the coupling reaction.
科学的研究の応用
Chemistry: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules and its role in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .
作用機序
The mechanism of action of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The thiazole and pyrimidine rings contribute to the compound’s ability to bind to specific molecular targets, influencing various biological pathways .
類似化合物との比較
- (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-2-yl)pyridine-5-yl)boronic acid
Uniqueness: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid stands out due to its specific structural features, which confer unique reactivity and binding properties. The presence of both thiazole and pyrimidine rings enhances its versatility in chemical synthesis and biological applications compared to other boronic acid derivatives .
特性
分子式 |
C7H6BN3O2S |
|---|---|
分子量 |
207.02 g/mol |
IUPAC名 |
[2-(1,3-thiazol-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H |
InChIキー |
RTZBXELTXVGXRQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=NC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14088492.png)
![N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14088494.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088498.png)
![8-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088499.png)


![6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
![1-(4-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088521.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14088524.png)


![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)
![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)
